molecular formula C27H14F4N2O11S2 B13712301 APDye 488 TFP ester

APDye 488 TFP ester

Cat. No.: B13712301
M. Wt: 682.5 g/mol
InChI Key: CADVXTIROSJETA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

APDye 488 TFP ester is a green-emitting, amine-reactive fluorescent dye. It is commonly used to label proteins, antibodies, amine-modified oligonucleotides, and other amine-containing biomolecules. The dye is known for its high photostability and fluorescence quantum yield, making it a valuable tool in various biological and chemical research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

APDye 488 TFP ester is synthesized through a series of chemical reactions involving the introduction of a tetrafluorophenyl (TFP) ester group to the dye molecule. The TFP ester is an activated ester that reacts with primary amines to form stable amide bonds. The synthesis typically involves the following steps:

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research applications .

Chemical Reactions Analysis

Types of Reactions

APDye 488 TFP ester primarily undergoes substitution reactions, where the TFP ester group reacts with primary amines to form amide bonds. This reaction is highly efficient and occurs under mild conditions (pH 7-9) .

Common Reagents and Conditions

Major Products

The major product formed from the reaction of this compound with primary amines is a stable amide bond, resulting in the covalent attachment of the dye to the biomolecule .

Scientific Research Applications

APDye 488 TFP ester is widely used in various scientific research fields, including:

Mechanism of Action

APDye 488 TFP ester exerts its effects through the formation of stable amide bonds with primary amines. The TFP ester group reacts with the amine groups in biomolecules, resulting in the covalent attachment of the dye. This covalent bond ensures that the dye remains attached to the biomolecule, allowing for accurate and stable labeling. The fluorescence of the dye is then used to visualize and track the labeled biomolecules in various research applications .

Comparison with Similar Compounds

APDye 488 TFP ester is similar to other green-emitting fluorescent dyes, such as:

  • Alexa Fluor 488 TFP ester
  • DyLight 488
  • Fluorescein
  • Oregon Green 488

Uniqueness

This compound is unique due to its high photostability and fluorescence quantum yield. It also offers better resistance to spontaneous hydrolysis during conjugation reactions compared to succinimidyl esters, resulting in more efficient and reproducible labeling of biopolymers .

Properties

Molecular Formula

C27H14F4N2O11S2

Molecular Weight

682.5 g/mol

IUPAC Name

6-amino-3-azaniumylidene-9-[2-carboxy-4-(2,3,5,6-tetrafluorophenoxy)carbonylphenyl]-5-sulfoxanthene-4-sulfonate

InChI

InChI=1S/C27H14F4N2O11S2/c28-14-8-15(29)20(31)23(19(14)30)44-27(36)9-1-2-10(13(7-9)26(34)35)18-11-3-5-16(32)24(45(37,38)39)21(11)43-22-12(18)4-6-17(33)25(22)46(40,41)42/h1-8,32H,33H2,(H,34,35)(H,37,38,39)(H,40,41,42)

InChI Key

CADVXTIROSJETA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)OC2=C(C(=CC(=C2F)F)F)F)C(=O)O)C3=C4C=CC(=[NH2+])C(=C4OC5=C3C=CC(=C5S(=O)(=O)O)N)S(=O)(=O)[O-]

Origin of Product

United States

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